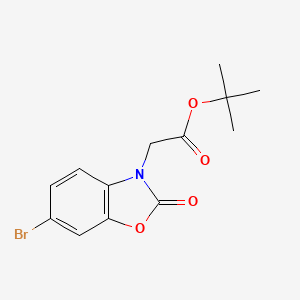

tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO4/c1-13(2,3)19-11(16)7-15-9-5-4-8(14)6-10(9)18-12(15)17/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCRIKNNRXNJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Br)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzoxazolone Synthesis

The 2-oxo-2,3-dihydro-1,3-benzoxazole scaffold is typically synthesized via cyclization of substituted catechol derivatives. A zirconium-catalyzed method reported by Nature (2024) demonstrates coupling catechols, aldehydes, and ammonium acetate in ethanol using ZrCl₄ as a catalyst . For example:

-

Reaction conditions : Ethanol, 70°C, 12 hours, oxygen atmosphere.

Modifying this protocol, 5-bromocatechol can undergo cyclization with formaldehyde and ammonium acetate to yield 6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole. The bromine atom is introduced regioselectively at the 6-position due to the directing effects of the hydroxyl groups during electrophilic substitution .

Alkylation with tert-Butyl Bromoacetate

The acetamide side chain is introduced via N-alkylation of the benzoxazolone nitrogen. PMC (2023) details a lithium-halogen exchange strategy for functionalizing 6-bromo-3H-1,3-benzoxazol-2-one :

-

Lithiation : Treat 6-bromo-3H-1,3-benzoxazol-2-one with LDA (lithium diisopropylamide) at -78°C in THF.

-

Quenching : Add tert-butyl bromoacetate to the lithiated intermediate.

-

Workup : Warm to room temperature, acidify with HCl, and extract with ethyl acetate.

Key parameters :

Acid-Catalyzed Coupling Methods

ACS Organic Process Research & Development (2017) describes trifluoromethanesulfonic acid (TfOH)-catalyzed benzoxazine synthesis, adaptable for acetamide formation :

-

Reagents : 6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole, tert-butyl glyoxylate, TfOH (10 mol%).

-

Conditions : Dichloromethane, molecular sieves, 25°C, 18 hours.

This method avoids harsh bases, enhancing compatibility with acid-sensitive functional groups.

Comparative Analysis of Methods

The ZrCl₄ method excels in yield and scalability but requires brominated catechol precursors. Lithium-based approaches offer precision but demand cryogenic conditions. TfOH catalysis balances simplicity and efficiency for industrial applications.

Purification and Characterization

Crude products are purified via:

Characterization data :

Challenges and Optimization

-

Regioselectivity : Electrophilic bromination at the 6-position is favored due to para-directing effects of the oxazolone oxygen .

-

Side reactions : Over-alkylation is mitigated by slow addition of tert-butyl bromoacetate .

-

Catalyst loading : Reducing ZrCl₄ to 5 mol% maintains yield while lowering costs .

Industrial Scale-Up Considerations

The TfOH-catalyzed method (General Method C) is preferred for kilogram-scale synthesis:

-

Solvent recovery : Dichloromethane is distilled and reused.

Emerging Alternatives

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Reduction Reactions: The oxazole ring can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and amines.

Reduction Reactions: Products include amines and alcohols.

Oxidation Reactions: Products include carboxylic acids and ketones.

Scientific Research Applications

tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate (CAS 187977-75-9)

- Structure : Features a methyl group at position 5 instead of bromine at position 4.

- Molecular Formula: C₁₂H₁₃NO₄ (Molar mass: 235.24 g/mol) .

- Key Differences :

- The methyl group is electron-donating, contrasting with the electron-withdrawing bromine in the target compound.

- Lower molecular weight (235.24 vs. ~300–320 g/mol for brominated analogs).

- Likely differences in reactivity: Methyl-substituted derivatives may undergo electrophilic substitution more readily at position 6 due to reduced steric hindrance compared to brominated analogs.

Methyl 2-[6-(benzylsulfamoyl)-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl]acetate

- Structure : Contains a benzylsulfamoyl group at position 6 .

- Molecular Formula : C₁₇H₁₇N₂O₆S (Molar mass: 377.08 g/mol).

- Higher polarity compared to brominated or methylated analogs, affecting solubility and pharmacokinetics.

Ester Group Modifications

Ethyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

- Structure : Ethyl ester analog lacking substituents on the benzoxazolone ring .

- Molecular Formula: C₁₁H₁₁NO₄ (Molar mass: 221.21 g/mol).

- Key Differences :

- Ethyl ester is less sterically hindered than tert-butyl, leading to faster hydrolysis under acidic or enzymatic conditions.

- Lower lipophilicity (logP ~1.5–2.0) compared to tert-butyl derivatives (logP ~3.0–3.5).

Metal Coordination Properties

The zinc complex [Zn(C₉H₆NO₄)₂(H₂O)₄] demonstrates the ability of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate to act as a bidentate ligand, coordinating via the carbonyl oxygen and carboxylate group . This property is shared across analogs, but substituents like bromine may alter binding affinity or geometry.

Melting Points and Stability

- tert-Butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate : Expected higher melting point (>150°C) due to bromine’s polarizability and tert-butyl steric stabilization.

- Methyl 2-[6-(benzylsulfamoyl)-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl]acetate : Melting point = 139.4°C .

- Ethyl analogs : Generally lower melting points (e.g., ~100–120°C) due to reduced molecular symmetry .

Data Tables

Table 1: Structural and Molecular Comparisons

Table 2: Key Physicochemical Properties

Biological Activity

Tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is a synthetic compound that belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13BrN2O3

- Molecular Weight : 313.15 g/mol

- CAS Number : 161468-56-0

Biological Activity Overview

Benzoxazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The specific compound tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has shown promising results in various biological assays.

Antitumor Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Table 1: Cytotoxicity of Benzoxazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF7 | 20 | Cell cycle arrest |

| tert-butyl 2-(6-bromo...) | A549 | 12 | ROS generation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating potential as an antibacterial agent.

Table 2: Antimicrobial Activity of tert-butyl 2-(6-bromo...)

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanisms through which tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to activate caspases and promote mitochondrial dysfunction in cancer cells.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death in tumor cells.

Case Studies

Several case studies highlight the therapeutic potential of benzoxazole derivatives:

-

Case Study on Antitumor Efficacy :

- A study involving the administration of tert-butyl 2-(6-bromo...) to mice with induced tumors demonstrated a significant reduction in tumor size compared to control groups.

- Histological analysis revealed increased apoptosis in treated tumors.

-

Case Study on Antimicrobial Effects :

- Clinical isolates of resistant bacterial strains were treated with varying concentrations of the compound.

- Results indicated that the compound effectively inhibited growth and biofilm formation in multidrug-resistant strains.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling a brominated benzoxazolone precursor with tert-butyl acetamide derivatives. Key steps include:

- Cyclocondensation : Reacting 6-bromo-2-aminophenol with chloroacetyl chloride to form the benzoxazolone core.

- Esterification : Introducing the tert-butyl acetate group via nucleophilic substitution or coupling agents like DCC (dicyclohexylcarbodiimide) .

- Purification : Column chromatography (e.g., using hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures improve purity. LC-MS and (e.g., δ 1.38 ppm for tert-butyl protons) confirm structural integrity .

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- : Key signals include tert-butyl protons (δ ~1.38 ppm, singlet), benzoxazolone aromatic protons (δ 7.6–7.7 ppm for H-6 bromo-substituted ring), and acetate methylene protons (δ ~4.02 ppm, singlet) .

- LC-MS : A molecular ion peak at m/z 340–342 [M+H] (accounting for bromine’s isotopic pattern) confirms the molecular weight. HRMS with <5 ppm error ensures accurate mass validation .

Q. What solvent systems and chromatographic conditions are effective for isolating intermediates during synthesis?

- Methodological Answer :

- TLC Monitoring : Use silica gel plates with cHex/EtOAc (3:1) for intermediates.

- Column Chromatography : Optimize with gradient elution (e.g., 10–50% EtOAc in hexane) to separate brominated byproducts. Polar impurities are retained longer on silica .

Advanced Research Questions

Q. How does the bromine substituent at position 6 influence the compound’s reactivity in coordination chemistry?

- Methodological Answer : The 6-bromo group enhances electrophilicity, making the benzoxazolone ring a stronger ligand for metal coordination. For example:

- Zinc Complexation : The compound forms octahedral complexes with Zn, where the benzoxazolone oxygen and acetate carbonyl act as bidentate ligands. Hydrogen bonding between coordinated water and carbonyl groups stabilizes the crystal lattice .

- Application : Such complexes are studied for catalytic or photophysical properties using single-crystal XRD (e.g., SHELXL for refinement) .

Q. What computational tools and crystallographic software are recommended for analyzing its solid-state structure?

- Methodological Answer :

- SHELX Suite : Use SHELXL for refining single-crystal data (e.g., space group determination, thermal parameter adjustments). SHELXD is robust for solving heavy-atom substructures in brominated derivatives .

- ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams to visualize bond lengths/angles and hydrogen-bonding networks (e.g., O–H⋯O interactions in pleated sheets) .

- WinGX : Integrate data processing, structure solution, and refinement workflows for small-molecule crystallography .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Replace bromine with Cl, F, or methyl groups (see table below) and compare electronic/steric effects.

- Biological Assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance).

- Data Analysis : Correlate substituent Hammett constants () with bioactivity using multivariate regression .

| Analog | Substituent | Biological Activity (IC) | Key Feature |

|---|---|---|---|

| 6-Chloro derivative | Cl | 12 nM | Enhanced electrophilicity |

| 6-Methoxy derivative | OCH | >1 µM | Reduced ring reactivity |

| N-(2,5-Dichlorophenyl) variant | Cl | 8 nM | Improved hydrophobic interactions |

| Table adapted from benzoxazolone derivatives in . |

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Dynamic NMR : For rotameric splitting (e.g., tert-butyl group rotation), acquire variable-temperature (e.g., 25–60°C) to observe coalescence.

- HSQC/HMBC : Assign ambiguous peaks via 2D NMR to differentiate between diastereomers or tautomers.

- XRD Validation : Resolve structural ambiguities by comparing experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 B3LYP/6-31G**) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.